![molecular formula C19H25BN4O4 B12322827 [(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desisobutyl-n-butyl Bortezomib is a chemical compound with the molecular formula C19H25BN4O4 and a molecular weight of 384.24 g/mol . It is an impurity of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma . Desisobutyl-n-butyl Bortezomib is primarily used in research settings to study the properties and effects of Bortezomib and its related compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desisobutyl-n-butyl Bortezomib involves the reaction of specific boronic acids with other organic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of Desisobutyl-n-butyl Bortezomib is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions, stringent quality control measures, and adherence to safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions
Desisobutyl-n-butyl Bortezomib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized boronic acid derivatives, while reduction may produce reduced boronic acid forms .
Applications De Recherche Scientifique
Desisobutyl-n-butyl Bortezomib has several scientific research applications, including:
Mécanisme D'action
Desisobutyl-n-butyl Bortezomib exerts its effects by inhibiting the proteasome, a protein complex responsible for degrading ubiquitinated proteins in cells . The inhibition of the proteasome leads to the accumulation of damaged and misfolded proteins, resulting in cell cycle arrest and apoptosis (programmed cell death) of cancer cells . The compound specifically targets the 26S proteasome, binding to the active site of the threonine hydroxyl group in the β5-subunit .
Comparaison Avec Des Composés Similaires
Desisobutyl-n-butyl Bortezomib is compared with other similar compounds, such as:
Bortezomib: The parent compound, used clinically for treating multiple myeloma and mantle cell lymphoma.
Bortezomib N-Pentyl Impurity: Another impurity of Bortezomib with similar properties.
Bortezomib Hydroxyisopentyl Amide Analog: A related compound with slight structural modifications.
The uniqueness of Desisobutyl-n-butyl Bortezomib lies in its specific structural features and its role as an impurity, which provides insights into the purity and quality of Bortezomib used in clinical settings .
Propriétés
Formule moléculaire |
C19H25BN4O4 |
|---|---|
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
1-[[3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentylboronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25) |
Clé InChI |
MDGKEQJOTKHQBX-UHFFFAOYSA-N |
SMILES canonique |
B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


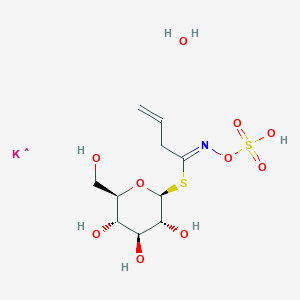
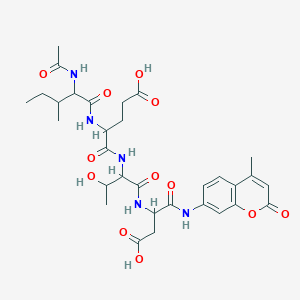
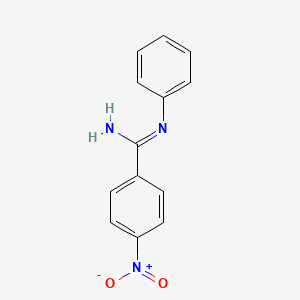
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)

![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
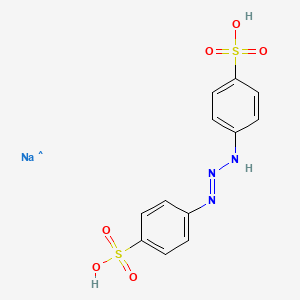

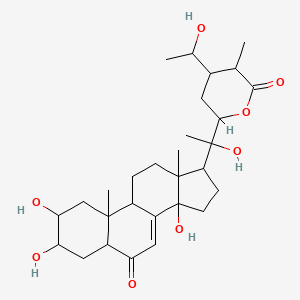
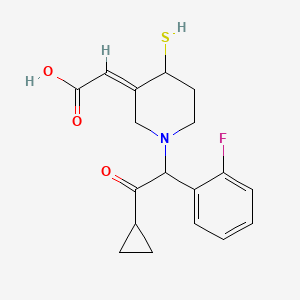
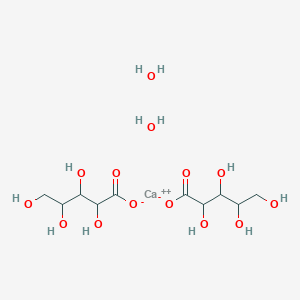
![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)
